molecular formula C13H23NO3 B11816486 Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate

Cat. No.: B11816486
M. Wt: 241.33 g/mol
InChI Key: LWRHBPUNAPRDCM-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a tert-butyl ester, a hydroxy group, and a prop-2-enyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step usually involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the prop-2-enyl group can produce a saturated piperidine derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the piperidine ring, hydroxy group, and prop-2-enyl group allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and application .

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRHBPUNAPRDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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